molecular formula C8H7F4NO B12074113 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline

Cat. No.: B12074113
M. Wt: 209.14 g/mol
InChI Key: JFWKKGNFJLUHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline is a fluorinated aromatic amine compound It is characterized by the presence of two fluorine atoms on the benzene ring and an additional difluoroethoxy group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline typically involves the introduction of fluorine atoms into the aromatic ring and the attachment of the difluoroethoxy group. One common method involves the reaction of 2,4-difluoroaniline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines

Scientific Research Applications

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Lacks the difluoroethoxy group, resulting in different chemical properties and reactivity.

    2,2-Difluoroethoxybenzene: Lacks the aniline group, affecting its biological activity and applications.

    5-Fluoro-2,4-difluoroaniline: Contains fewer fluorine atoms, leading to variations in its chemical behavior.

Uniqueness

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline is unique due to the combination of multiple fluorine atoms and the difluoroethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

5-(2,2-difluoroethoxy)-2,4-difluoroaniline

InChI

InChI=1S/C8H7F4NO/c9-4-1-5(10)7(2-6(4)13)14-3-8(11)12/h1-2,8H,3,13H2

InChI Key

JFWKKGNFJLUHAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OCC(F)F)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.